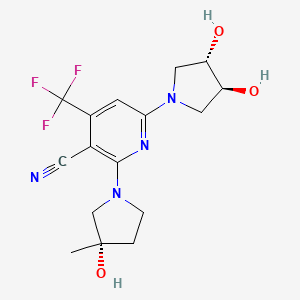
Khk-IN-2
Descripción general
Descripción
KHK-IN-2 es un inhibidor potente y selectivo de la ketohexokinasa (KHK), una enzima involucrada en el metabolismo de la fructosa. Su estructura química se representa como C₁₆H₁₉F₃N₄O₃, y su número CAS es 2135304-43-5 . This compound inhibe la KHK con una IC₅₀ de 0.45 μM.
Métodos De Preparación
Rutas sintéticas:: Las rutas sintéticas para KHK-IN-2 no están ampliamente documentadas en la literatura. Se sintetiza típicamente utilizando técnicas de química orgánica. Los investigadores pueden emplear varias reacciones para ensamblar el compuesto, pero los detalles específicos siguen siendo propietarios.
Producción industrial:: La información sobre los métodos de producción industrial a gran escala para this compound es limitada. Como compuesto de investigación, se sintetiza principalmente en entornos de laboratorio.
Análisis De Reacciones Químicas
Es probable que KHK-IN-2 experimente diversas reacciones químicas, aunque los estudios exhaustivos son escasos. Algunas reacciones potenciales incluyen oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no están bien documentados. Los productos principales formados a partir de estas reacciones dependerían de la vía de reacción específica.
Aplicaciones Científicas De Investigación
KHK-IN-2 ha llamado la atención en la investigación científica en múltiples campos:
Medicina: Los investigadores exploran sus posibles aplicaciones terapéuticas, especialmente relacionadas con trastornos metabólicos y el metabolismo de la fructosa.
Bioquímica: this compound ayuda a comprender las vías del metabolismo de la fructosa.
Farmacología: Las investigaciones se centran en sus efectos sobre las enzimas metabólicas y el posible desarrollo de fármacos.
Mecanismo De Acción
KHK-IN-2 inhibe la KHK, una enzima crítica en el metabolismo de la fructosa. Al bloquear la KHK, modula la utilización de la fructosa y puede afectar las vías metabólicas. Se necesitan más estudios para dilucidar los objetivos moleculares y las vías precisas involucradas.
Comparación Con Compuestos Similares
La singularidad de KHK-IN-2 radica en su selectividad para la KHK. Si bien existen compuestos similares, el perfil de inhibición específico de this compound lo distingue. Desafortunadamente, no tengo información sobre otros compuestos similares en este momento.
Propiedades
IUPAC Name |
6-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-2-[(3S)-3-hydroxy-3-methylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11-12,24-26H,2-3,6-8H2,1H3/t11-,12-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXXYODRCHXHTQ-HUBLWGQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC(C(C3)O)O)C(F)(F)F)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C@H](C3)O)O)C(F)(F)F)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



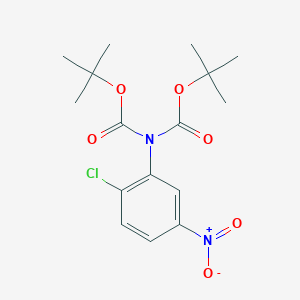
![7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid](/img/structure/B8086928.png)



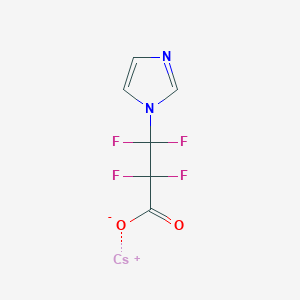
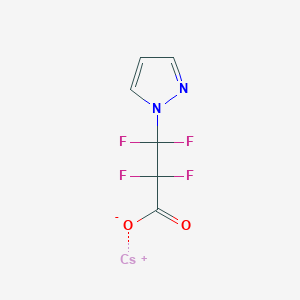
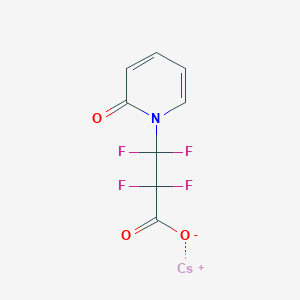

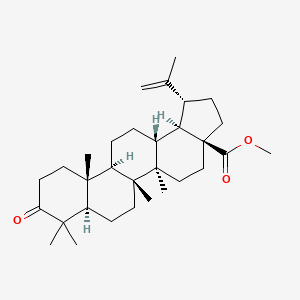
![[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride](/img/structure/B8086988.png)
![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B8086991.png)
![(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid;hydrochloride](/img/structure/B8087008.png)
